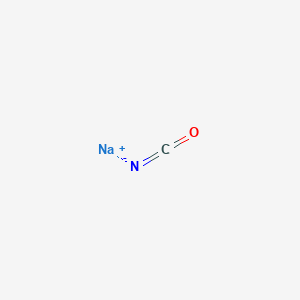
NaNCO
描述
Sodium cyanate (NaNCO) is an inorganic compound consisting of a sodium cation (Na⁺) and a cyanate anion (NCO⁻). It is commercially significant, with a global demand of 8,000–10,000 tonnes annually, primarily used in steel hardening, fine chemical synthesis, and agrochemical production . This compound also plays critical roles in biochemical research, such as modifying enzymes like Factor Xa (FXa) to study catalytic activity and prothrombinase assembly . Pharmacologically, this compound exhibits selective carbamylation properties, targeting the NH₂-terminal valine of hemoglobin to treat sickle cell disease, with minimal off-target effects . Its reactivity with proteins and peptides has been extensively studied, revealing dose-dependent inhibition of hormones like thyroid-stimulating hormone (TSH) and luteinizing hormone (LH) in vitro .
属性
InChI |
InChI=1S/CNO.Na/c2-1-3;/q-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZHUQPIBHMAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNNaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.007 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
Sodium cyanate can be synthesized through the reaction of sodium carbonate (Na2CO3) and urea (CO(NH2)2). The reaction is carried out by heating the mixture to around 150°C, which produces sodium cyanate, carbon dioxide (CO2), ammonia (NH3), and water (H2O) . The reaction can be represented as follows:
Na2CO3+2CO(NH2)2→2this compound+CO2+2NH3+H2O
Industrial Production Methods
In industrial settings, sodium cyanate is produced using a similar method, but on a larger scale. The process involves the continuous feeding of sodium carbonate and urea into a reactor, where the reaction takes place at elevated temperatures. The resulting sodium cyanate is then purified and crystallized for use in various applications .
化学反应分析
Types of Reactions
Sodium cyanate undergoes several types of chemical reactions, including:
Oxidation: Sodium cyanate can be oxidized to form sodium carbonate and nitrogen gas.
Reduction: Sodium cyanate can be reduced to form sodium cyanide (NaCN) when heated with a reducing agent such as charcoal.
Hydrolysis: Sodium cyanate hydrolyzes in the presence of water to form sodium carbonate and ammonia.
Common Reagents and Conditions
Oxidation: Sodium cyanate reacts with oxygen (O2) at high temperatures to form sodium carbonate and nitrogen gas.
Reduction: Sodium cyanate is reduced by heating with charcoal to form sodium cyanide.
Hydrolysis: Sodium cyanate reacts with water under acidic or basic conditions to form sodium carbonate and ammonia.
Major Products Formed
Oxidation: Sodium carbonate (Na2CO3) and nitrogen gas (N2).
Reduction: Sodium cyanide (NaCN).
Hydrolysis: Sodium carbonate (Na2CO3) and ammonia (NH3).
科学研究应用
Sodium cyanate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of sodium cyanate involves its ability to react with various biological molecules. Sodium cyanate can react with amino groups in proteins and nucleic acids, leading to the formation of carbamoylated derivatives. This reaction can alter the function of these molecules and affect various cellular processes . Sodium cyanate can also inhibit the activity of certain enzymes by modifying their active sites .
相似化合物的比较
Key Research Findings
Data Tables
Table 1: Kinetic Parameters for FXa Modification by this compound
| Parameter | Value | Condition |
|---|---|---|
| k₀ (mM⁻¹ min⁻¹) | 39.0 ± 1.28 | Without PAB |
| k₁ (mM⁻¹ min⁻¹) | 1.1 × 10⁵ | With saturating PAB |
| Kd (μM) | 726 ± 53 | PAB-FXaY225P interaction |
Table 2: Pharmacological Comparison of this compound and KNCO
| Metric | This compound | KNCO |
|---|---|---|
| Chronic Toxicity (rats) | No adverse effects at 25 mg/kg/day | Similar profile |
| Hemoglobin Carbamylation | ~1 group/tetramer | Not studied |
Source:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


